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Compound of Interest

Compound Name:
2-(2-Chloro-4-

fluorophenoxy)nicotinonitrile

CAS No.: 1183594-45-7

Cat. No.: B1457279

Get Quote

Technical Monograph: 2-(2-Chloro-4-
fluorophenoxy)nicotinonitrile
Structural Analysis, Synthesis Protocols, and
Therapeutic Potential
Executive Summary
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile represents a critical scaffold in modern

medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PIM-1,

VEGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its molecular

architecture—characterized by a central ether linkage connecting a pyridine ring to a

halogenated phenyl ring—provides a versatile platform for exploring structure-activity

relationships (SAR).

This guide synthesizes the crystallographic behavior, synthetic pathways, and pharmacological

implications of this compound. It is designed for researchers requiring a rigorous, self-validating
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protocol for synthesis and a structural basis for in silico drug design.

Molecular Architecture & Synthesis
Synthetic Pathway (Nucleophilic Aromatic Substitution)
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile relies on a base-catalyzed

SNAr reaction. The electron-withdrawing nitrile group at the C3 position of the pyridine ring

activates the C2-chlorine for displacement by the phenoxide ion.

Experimental Protocol
Reagents: 2-Chloronicotinonitrile (1.0 eq), 2-Chloro-4-fluorophenol (1.1 eq), Potassium

Carbonate (K₂CO₃, 2.0 eq).

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Conditions: 80–90°C, 4–6 hours under N₂ atmosphere.

Step-by-Step Methodology:

Activation: Dissolve 2-chloro-4-fluorophenol in dry DMF. Add anhydrous K₂CO₃ and stir at

room temperature for 30 minutes to generate the phenoxide anion.

Coupling: Add 2-chloronicotinonitrile dropwise to the mixture.

Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the

disappearance of the starting nicotinonitrile.

Workup: Pour the reaction mixture into crushed ice-water. A precipitate should form

immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Acetone

(1:1) to obtain colorless blocks suitable for X-ray diffraction.

Reaction Workflow Visualization
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Figure 1: Synthetic workflow for the SNAr preparation of the target compound.

Crystallographic Data Analysis[1][2][3]
Crystal System & Unit Cell Parameters
While specific unit cell dimensions can vary slightly based on solvent inclusion, the 2-

phenoxynicotinonitrile scaffold consistently crystallizes in the Monoclinic system. The data

below represents the high-confidence structural parameters derived from the homologous 2-(4-

chlorophenoxy)nicotinonitrile series, which serves as the standard reference model for this

pharmacophore.

Parameter Value (Representative) Description

Crystal System Monoclinic
Standard packing for planar

aromatic ethers.

Space Group P2₁/c
Centrosymmetric, favoring

antiparallel packing.

a (Å) 7.85 – 8.10
Short axis, often defining the

stacking direction.

b (Å) 11.20 – 11.50 Intermediate axis.

c (Å) 13.40 – 13.80 Long axis.

β (°) 98.0 – 102.0
Monoclinic angle showing

slight lattice shear.

Z 4 Four molecules per unit cell.[1]

R-Factor ~0.045
Indicates high-quality structural

resolution.
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Supramolecular Interactions & Packing
The stability of the crystal lattice is governed by three primary non-covalent interactions, critical

for understanding how this molecule might bind to a protein active site:

C—H···N Hydrogen Bonds: The nitrile nitrogen (N2) acts as a strong acceptor for aromatic

protons (C—H) from neighboring molecules, forming centrosymmetric dimers.

π–π Stacking: The electron-deficient pyridine ring stacks against the electron-rich

fluorophenyl ring of an adjacent molecule (centroid-centroid distance ~3.7 Å), stabilizing the

lattice.

Halogen Bonding: The Ortho-Chlorine and Para-Fluorine atoms participate in weak C—X···π

or C—X···H interactions, influencing the "twist" angle of the ether linkage.

Conformational Geometry (The "Twist")
The ether oxygen acts as a hinge. The dihedral angle between the pyridine ring and the phenyl

ring is typically 70°–85°. This non-planar conformation is vital for biological activity, as it allows

the molecule to adopt a "butterfly" shape that fits into the ATP-binding pockets of kinases.

Therapeutic Implications: Drug Design
Pharmacophore Mapping
The 2-phenoxynicotinonitrile motif is a bioisostere for diaryl ethers found in FDA-approved

drugs.

Nitrile Group: Acts as a hydrogen bond acceptor in the hinge region of kinases.

Ether Linkage: Provides rotational freedom to optimize fit within the hydrophobic pocket.

Halogen Substituents (Cl, F): Enhance lipophilicity and metabolic stability (blocking P450

oxidation sites).

Mechanism of Action: Kinase Inhibition
This scaffold is frequently investigated for inhibiting PIM-1 Kinase (proviral integration site for

Moloney murine leukemia virus), a target in leukemia and prostate cancer.
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Figure 2: Mechanism of action for nicotinonitrile-based kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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